molecular formula C11H11Cl2NO B11170497 (2,6-Dichlorophenyl)(pyrrolidin-1-yl)methanone

(2,6-Dichlorophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B11170497
M. Wt: 244.11 g/mol
InChI Key: ZAAZSEIQDGBPAJ-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a dichlorophenyl group attached to a pyrrolidinyl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2,6-dichlorobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Dichlorophenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dichlorophenyl)(pyrrolidin-1-yl)methanol: Similar structure but with a methanol group instead of a methanone group.

    (2,6-Dichlorophenyl)(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    (2,6-Dichlorophenyl)(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

(2,6-Dichlorophenyl)(pyrrolidin-1-yl)methanone is unique due to the combination of its dichlorophenyl and pyrrolidinyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11Cl2NO

Molecular Weight

244.11 g/mol

IUPAC Name

(2,6-dichlorophenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H11Cl2NO/c12-8-4-3-5-9(13)10(8)11(15)14-6-1-2-7-14/h3-5H,1-2,6-7H2

InChI Key

ZAAZSEIQDGBPAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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